molecular formula C22H22N2O3S2 B2843261 3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941929-68-6

3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2843261
CAS RN: 941929-68-6
M. Wt: 426.55
InChI Key: QQYHDWVKSOEOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C22H22N2O3S2 and its molecular weight is 426.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • Compounds related to "3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" have been synthesized for various applications. For instance, the facile synthesis of tetrahydropyrimido quinoline derivatives involves reactions with different reagents, exploring their potential in creating new compounds with possible biological activities (Elkholy & Morsy, 2006).

Biological Activities

  • Research into derivatives of tetrahydroisoquinolines, which are structurally related, has shown potential in blocking SK channels, offering insights into the development of novel therapeutic agents (Graulich et al., 2005).
  • Thiocarbamoylation studies involving tetrahydroisoquinolines have contributed to the understanding of the reactivity of these compounds and their potential applications in medicinal chemistry (Mikhailovskii et al., 2015).
  • Certain tetrahydroquinoline derivatives have been investigated for their antitubercular activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of these compounds in treating infectious diseases (Marvadi et al., 2020).

Apoptosis Induction

  • Novel 2-substituted-5,6,7,8-tetrahydronaphthalene derivatives, which share a structural resemblance to "3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide," have shown the capability to induce intrinsic apoptosis pathways in colon cancer HCT-116 cells, demonstrating the potential for anticancer therapy (Gamal-Eldeen et al., 2014).

properties

IUPAC Name

3,5-dimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-15-11-16(2)13-18(12-15)22(25)23-19-7-8-20-17(14-19)5-3-9-24(20)29(26,27)21-6-4-10-28-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYHDWVKSOEOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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